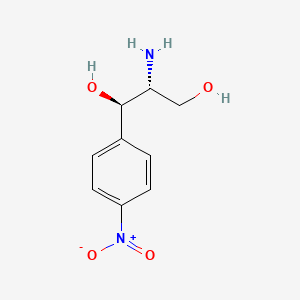

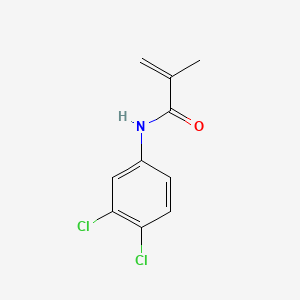

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide

Overview

Description

CDN1163 is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum calcium ATPase (SERCA). This compound has shown potential in improving calcium homeostasis, which is crucial for various cellular functions. CDN1163 has been studied for its ability to attenuate diabetes and metabolic disorders by enhancing the activity of SERCA, thereby improving calcium transport within cells .

Mechanism of Action

Target of Action

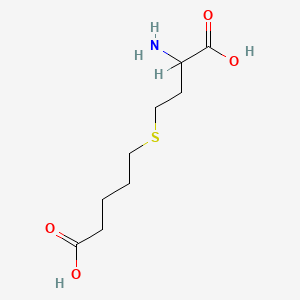

CDN1163, also known as N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide or 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, is an allosteric activator of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) . SERCA is a pharmacologically important pump that transports Ca2+ at the expense of adenosine triphosphate (ATP) hydrolysis .

Mode of Action

CDN1163 directly binds to SERCA and enhances its activity at saturating Ca2+ concentrations . Cdn1163 enhances the atp-mediated modulatory effects to increase the population of catalytically competent serca structures .

Biochemical Pathways

CDN1163 plays a significant role in the regulation of calcium homeostasis and energy metabolism. It augments the ER and mitochondrial Ca2+ content, thereby increasing the mitochondrial membrane potential, respiration, and ATP synthesis . It also up-regulates the expression of inositol 1,4,5-trisphosphate receptors and antioxidant enzymes, and enhances mitochondrial biogenesis . Furthermore, CDN1163 increases AMPK α α Thr172 phosphorylation, indicating increased AMPK α α activity .

Pharmacokinetics

It is known that cdn1163 increases the uptake and oxidation of glucose, as well as complete fatty acid oxidation

Result of Action

CDN1163 has been shown to have several molecular and cellular effects. It increases insulin synthesis and exocytosis from islets . It also enhances the sensitivity of the cytosolic Ca2+ oscillation response to glucose and potentiates it in dispersed and sorted β-cells . In palmitate-treated β-cells, CDN1163 prevents ER Ca2+ depletion, mitochondrial dysfunction, cytosolic and mitochondrial oxidative stress, defective insulin secretion, and apoptotic cell death .

Action Environment

It is known that cdn1163 can protect β-cells from lipotoxicity and the development of type 2 diabetes , suggesting that it may be effective in environments with high levels of lipids

Biochemical Analysis

Biochemical Properties

CDN1163 interacts with the SERCA pump, a key regulator of cellular calcium homeostasis . The SERCA pump transports calcium ions from the cytosol back to the sarcoplasmic reticulum following muscle contraction . CDN1163 enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures .

Cellular Effects

CDN1163 has been shown to have significant effects on various types of cells and cellular processes. It potently lowers fasting blood glucose, improves glucose tolerance, and ameliorates hepatosteatosis in ob/ob mice . It also induces a significant reduction in adipose tissue weight with no change in lean mass .

Molecular Mechanism

The molecular mechanism of CDN1163 involves its interaction with the SERCA pump. It enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures . This structural shift occurs within the physiological window of Ca2+ concentrations at which the SERCA pump operates .

Temporal Effects in Laboratory Settings

It has been observed that CDN1163-treated ob/ob mice maintained euglycemia comparable with that of lean mice for more than 6 weeks after cessation of CDN1163 administration .

Metabolic Pathways

CDN1163 is involved in the regulation of cellular calcium homeostasis, a critical metabolic pathway. It interacts with the SERCA pump, enhancing its activity and thereby influencing calcium ion transport .

Subcellular Localization

The subcellular localization of CDN1163 is not explicitly documented in the current literature. Given its interaction with the SERCA pump, which is localized on the sarcoplasmic reticulum membrane , it can be inferred that CDN1163 may also localize to the sarcoplasmic reticulum.

Preparation Methods

The synthesis of CDN1163 involves several steps, starting with the preparation of the core structure, which is a benzamide derivative. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure is synthesized by reacting 4-(1-methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide with appropriate reagents.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Characterization: The final product is characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm its structure and purity

Chemical Reactions Analysis

CDN1163 undergoes several types of chemical reactions, including:

Oxidation: CDN1163 can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of CDN1163 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: CDN1163 can undergo substitution reactions where functional groups on the benzamide core are replaced with other groups. .

Scientific Research Applications

CDN1163 has a wide range of scientific research applications, including:

Chemistry: CDN1163 is used as a tool compound to study the mechanisms of SERCA activation and calcium homeostasis.

Biology: In biological research, CDN1163 is used to investigate the role of calcium signaling in various cellular processes, including muscle contraction and cell death.

Medicine: CDN1163 has potential therapeutic applications in treating diseases related to calcium dysregulation, such as diabetes and metabolic disorders. .

Industry: CDN1163 is used in the development of new drugs targeting calcium homeostasis and related pathways

Comparison with Similar Compounds

CDN1163 is unique compared to other SERCA activators due to its specific binding and activation mechanism. Similar compounds include:

Thapsigargin: A potent SERCA inhibitor used to study calcium signaling pathways.

Cyclopiazonic acid: Another SERCA inhibitor that is used in research to understand calcium homeostasis.

BHQ (2,5-di-tert-butylhydroquinone): A SERCA inhibitor that is often used in studies related to calcium signaling and homeostasis

CDN1163 stands out due to its ability to enhance SERCA activity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name |

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CDN1163, and what is its primary mechanism of action?

A1: CDN1163 is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, CDN1163 enhances the pump's activity, promoting calcium uptake into the SR. []

Q2: How does CDN1163's activation of SERCA impact cellular processes?

A2: By increasing SERCA activity, CDN1163 influences several cellular processes:

- Calcium Homeostasis: It restores disrupted calcium balance within cells. []

- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []

- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []

- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]

- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]

Q3: What are the downstream effects of CDN1163 on specific cell types?

A3: CDN1163 exhibits diverse effects on various cell types:

- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []

- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]

- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []

- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)